molecular formula C18H17N5O2 B5817064 N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B5817064
M. Wt: 335.4 g/mol
InChI Key: FFYPNNDQOUPXCL-YBFXNURJSA-N
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Description

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as column chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific temperature conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor. Schiff bases are known to interact with various enzymes, making them useful in biochemical studies.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities. Schiff bases have shown promise in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(3-methoxyphenyl)methylideneamino]-2,4-dinitroaniline

Uniqueness

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which can influence its reactivity and interaction with other molecules. This compound’s ability to form stable complexes with metal ions and its potential biological activities make it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-24-15-9-8-14(17(10-15)25-2)11-19-22-18-21-16(12-20-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPNNDQOUPXCL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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